molecular formula C12H12FNO2 B11883854 2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid

2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B11883854
M. Wt: 221.23 g/mol
InChI Key: FTQSQWDSHNNCNM-UHFFFAOYSA-N
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Description

2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of an ethyl group at the second position, a fluorine atom at the sixth position, a methyl group at the first position, and a carboxylic acid group at the third position of the indole ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile, excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol can yield the corresponding indole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Uniqueness: The presence of the ethyl, fluoro, and methyl groups in 2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid imparts unique chemical and biological properties, making it distinct from other indole derivatives. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

2-ethyl-6-fluoro-1-methylindole-3-carboxylic acid

InChI

InChI=1S/C12H12FNO2/c1-3-9-11(12(15)16)8-5-4-7(13)6-10(8)14(9)2/h4-6H,3H2,1-2H3,(H,15,16)

InChI Key

FTQSQWDSHNNCNM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N1C)C=C(C=C2)F)C(=O)O

Origin of Product

United States

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